molecular formula C21H13NO7 B5358690 1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one

1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one

Cat. No. B5358690
M. Wt: 391.3 g/mol
InChI Key: YZJNSTNSIMRACX-UHFFFAOYSA-N
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Description

1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one, commonly known as Rhodamine B, is a fluorescent dye that has been widely used in scientific research applications. Rhodamine B is a xanthene dye and has a molecular weight of 479.01 g/mol. It is a bright red powder that is soluble in water and ethanol.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Preparation and Analysis: The preparation of related xanthene compounds, such as 9,9-bis(3-amino-4-hydroxyphenyl) xanthene, involves a two-step process with nitration and reduction stages, yielding significant insights into the synthesis of complex xanthene derivatives (Chen, 2015). Additionally, the study by Mei-qi (2014) provides details on the synthesis and characterization of similar xanthene compounds, demonstrating the methods and analysis techniques involved in their production (Mei-qi, 2014).

Biological and Pharmacological Investigations

  • Inhibitory Activity Studies: The research on xanthones from microfungi, such as the study by Healy et al. (2004), provides insights into the chemical structure and potential biological activities of xanthone derivatives. These studies often explore the antimicrobial and cytotoxic properties of xanthones, which can be pertinent to understanding the broader applications of similar compounds (Healy et al., 2004).

Development of Novel Compounds and Applications

  • Novel Synthesis Approaches: Research on the development of novel xanthone derivatives, such as the work by Setsukinai et al. (2003), often focuses on creating compounds with specific properties, like fluorescence, which can be used in various scientific applications. These studies provide valuable insights into the versatility and potential utility of xanthone derivatives in scientific research (Setsukinai et al., 2003).

Xanthone Derivatives in Material Science

  • Corrosion Inhibition Research: The study of xanthone derivatives in the context of material science, such as their role in corrosion inhibition, is another area of interest. Research like that of Arrousse et al. (2021) investigates the potential of xanthone derivatives to inhibit corrosion in metals, indicating their utility in industrial applications (Arrousse et al., 2021).

properties

IUPAC Name

1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]xanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO7/c23-16-9-14(28-11-17(24)12-4-3-5-13(8-12)22(26)27)10-19-20(16)21(25)15-6-1-2-7-18(15)29-19/h1-10,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJNSTNSIMRACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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